molecular formula C19H25N3OS B2489055 2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one CAS No. 1286725-18-5

2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2489055
CAS No.: 1286725-18-5
M. Wt: 343.49
InChI Key: OZJHJLOCBMFXPW-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a synthetic chemical compound supplied for scientific research and development. It features a distinct molecular architecture combining a benzylsulfanyl group with a piperidine moiety linked to a 2-methylimidazole ring. This specific structure is of significant interest in medicinal chemistry, particularly in the investigation of targeted signaling pathways. Compounds with structurally related motifs, incorporating benzylsulfanyl and heterocyclic groups, have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway . The aberrant activation of this pathway is implicated in the growth and proliferation of several malignancies, including basal cell carcinoma and medulloblastoma . Although the precise mechanism of action for this specific molecule is yet to be fully characterized, research on analogous compounds suggests potential activity involves binding to and modulating Smoothened (SMO), a key component of the Hh pathway, potentially by inhibiting its ciliary translocation . This makes it a valuable tool for researchers exploring novel oncology therapeutics, especially in the context of overcoming drug-resistant mutations in the SMO protein . This product is provided as a high-purity solid for in vitro applications. It is intended for use in biochemical research, hit-to-lead optimization, and mechanism of action studies. Handling Note: This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and disposal practices in accordance with their institution's guidelines and local regulations.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-16-20-9-12-22(16)13-17-7-10-21(11-8-17)19(23)15-24-14-18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJHJLOCBMFXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted benzyl derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The benzylsulfanyl group can undergo redox reactions, impacting cellular oxidative stress levels .

Comparison with Similar Compounds

Key Implications of Structural Differences:

  • Electron Effects: The 4-fluorophenyl group in CAS 793690-38-7 introduces electron-withdrawing effects, which may stabilize interactions with aromatic residues in target proteins.
  • Heterocycle Impact : The 2-methylimidazole in the target compound may reduce steric hindrance compared to the benzimidazole in CAS 793690-38-7, allowing tighter binding to flat binding pockets.

Research Findings and Implications

  • Metabolic Stability : Piperidine-based compounds (target) are generally more metabolically stable than piperazine analogues (CAS 793690-38-7) due to reduced susceptibility to oxidative N-dealkylation .
  • Target Selectivity : The 2-methylimidazole group in the target compound may confer selectivity for histamine or serotonin receptors over kinase targets, which often prefer bulkier heterocycles like benzimidazole .
  • Solubility Challenges : Both compounds exhibit moderate-to-low solubility (TPSA ~70–80 Ų), suggesting formulation optimization (e.g., salt forms) would be critical for bioavailability.

Biological Activity

2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a benzyl sulfanyl group and an imidazole moiety, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-benzylsulfanyl-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone. It has a molecular formula of C19H25N3OS and a molecular weight of approximately 345.49 g/mol. The presence of the imidazole ring suggests potential interactions with biological targets such as enzymes and receptors involved in various signaling pathways.

Target Interactions

The imidazole ring in this compound plays a crucial role in its biological activity:

  • Enzyme Inhibition : Compounds containing imidazole rings are known to inhibit enzymes such as histidine decarboxylase, which is involved in histamine synthesis.
  • Antimicrobial Activity : The benzyl sulfanyl group may enhance the compound's ability to penetrate microbial membranes, thus exhibiting antimicrobial properties.

Biochemical Pathways

The compound is hypothesized to affect several biochemical pathways, including:

  • Signal Transduction : By interacting with receptors involved in cell signaling, it may modulate cellular responses.
  • Gene Expression : The compound could influence gene expression through its effects on transcription factors.

Antimicrobial and Anticancer Properties

Recent studies have investigated the antimicrobial and anticancer activities of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (EC50)Reference
Antimicrobial0.93 µM
Anticancer0.64 µM
Viral InhibitionEffective against EBOV

Study on Ebola Virus Inhibition

In a study focused on the development of inhibitors against the Ebola virus (EBOV), compounds similar to this compound demonstrated significant antiviral activity. Specifically, compounds with similar structural motifs exhibited EC50 values in the low micromolar range, indicating potent inhibition of viral entry through interactions with the Niemann-Pick C1 (NPC1) protein .

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